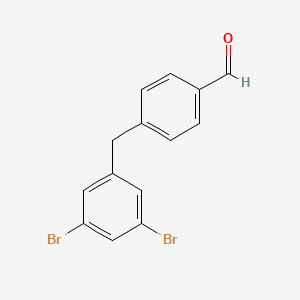![molecular formula C11H9N3 B13886776 3-Methylimidazo[1,2-c]quinazoline](/img/structure/B13886776.png)
3-Methylimidazo[1,2-c]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylimidazo[1,2-c]quinazoline is a heterocyclic compound that belongs to the class of imidazoquinazolines These compounds are characterized by a fused ring system consisting of an imidazole ring and a quinazoline ring The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to these compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-c]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole using phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the reaction of benzimidazolyl anilines with ethynyl benzene using iodine and copper(I) iodide as catalysts in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-Methylimidazo[1,2-c]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive nitrogen atoms and the aromatic nature of the compound.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of hydrogen gas and palladium on carbon as a catalyst.
Substitution: Substitution reactions can be carried out using halogenating agents such as iodine or bromine in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties.
科学研究应用
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 3-Methylimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and phosphodiesterases, leading to the modulation of various cellular pathways . Its ability to bind to DNA and RNA also contributes to its biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Imidazo[1,5-a]quinoxalines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Benzimidazoquinazolines: These compounds have an additional benzene ring fused to the quinazoline ring, resulting in different chemical and biological properties.
Uniqueness: 3-Methylimidazo[1,2-c]quinazoline is unique due to its specific ring structure and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C11H9N3 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC 名称 |
3-methylimidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C11H9N3/c1-8-6-12-11-9-4-2-3-5-10(9)13-7-14(8)11/h2-7H,1H3 |
InChI 键 |
RZOMVQJJUPYFCZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2N1C=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


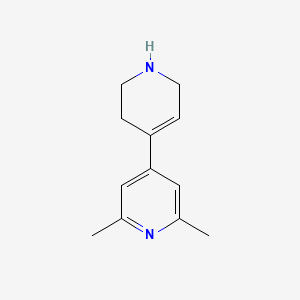
![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)
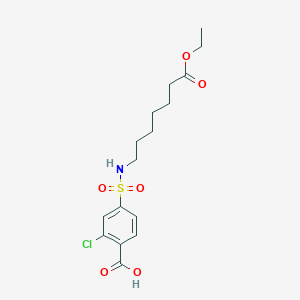

![1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone](/img/structure/B13886719.png)

![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)

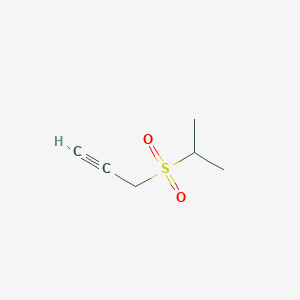
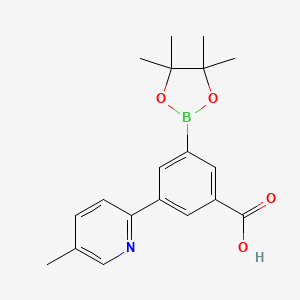
![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)

